molecular formula C12H7N3OS2 B15065302 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B15065302
M. Wt: 273.3 g/mol
InChI Key: HVUGGQCADGERCQ-UXBLZVDNSA-N
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Description

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one is an organic compound that belongs to the class of quinoxalines. These compounds contain a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one typically involves the reaction of quinoxaline derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of a base catalyst in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-dihydro derivatives .

Scientific Research Applications

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. One known target is phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ). The compound can modulate the activity of this enzyme, affecting downstream signaling pathways involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A parent compound with similar structural features but lacking the quinoxaline moiety.

    Quinoxaline derivatives: Compounds containing the quinoxaline moiety but with different substituents.

Uniqueness

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of the quinoxaline and thiazolidine-2,4-dione moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C12H7N3OS2

Molecular Weight

273.3 g/mol

IUPAC Name

(5E)-5-(quinoxalin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H7N3OS2/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6+

InChI Key

HVUGGQCADGERCQ-UXBLZVDNSA-N

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=S)S3

Origin of Product

United States

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